The synthesis of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the following steps:
This method can be scaled for industrial production with optimization of reaction conditions and purification processes .
The molecular structure of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine can be described as follows:
Property | Value |
---|---|
Molecular Weight | 189.63 g/mol |
Melting Point | Not specified |
Solubility | Soluble in dimethylformamide |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes several types of chemical reactions:
Common reagents for these reactions include polar solvents such as dimethylformamide or acetonitrile .
The mechanism of action for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes such as acetyl-CoA carboxylase and vascular endothelial growth factor receptors. These interactions suggest potential applications in metabolic regulation and angiogenesis inhibition .
Relevant data regarding solubility indicate that it is soluble in polar solvents like dimethylformamide .
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific applications:
Thiazolo[5,4-d]pyrimidines represent a privileged scaffold in modern drug discovery, belonging to the broader class of bicyclic heterocycles that mimic purine nucleobases. These fused-ring systems combine the electronic properties of thiazole and pyrimidine rings, creating versatile platforms for modulating biological targets. The specific derivative 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (CID: 155294310, C₆H₅ClN₄S) exemplifies this scaffold with chloro and methyl substituents strategically positioned to influence electronic distribution and steric interactions [9]. Its molecular architecture enables diverse interactions with enzymes and receptors, positioning it as a promising candidate for therapeutic development.
Bicyclic heterocycles have been instrumental in pharmacology due to their structural resemblance to endogenous purines and pyrimidines. Early drug discovery leveraged xanthine derivatives like caffeine and theophylline as non-selective adenosine receptor antagonists. However, these compounds suffered from limited receptor selectivity and undesirable side effects. The 2000s witnessed a paradigm shift toward fused thiazole-pyrimidine systems, driven by advances in synthetic chemistry and structural biology. Thiazolo[5,4-d]pyrimidines emerged as "purine isosteres" with enhanced binding capabilities and tunable pharmacokinetics. For instance, structural optimizations replaced metabolically labile furan rings (e.g., in preladenant) with stable phenyl/heteroaryl groups, improving metabolic stability [8]. The 2020s saw these scaffolds applied beyond neurology—notably in oncology, where derivatives like thiazolo[5,4-d]pyrimidine-based angiogenesis inhibitors demonstrated potent VEGFR-2 blockade (IC₅₀ = 1.65 μM) [6]. This evolution underscores the scaffold’s adaptability across therapeutic areas.
Table 1: Evolution of Key Bicyclic Heterocycles in Drug Discovery
Era | Scaffold | Representative Compound | Therapeutic Application | Limitations |
---|---|---|---|---|
1980s–1990s | Xanthines | Caffeine | Non-selective AR antagonism | Low selectivity, side effects |
2000s–2010s | Triazolopyrimidines | Istradefylline | A₂AR antagonism for Parkinson’s | Single-target limitation |
2010s–2020s | Thiazolo[5,4-d]pyrimidines | 5-Chloro-7-methyl derivative | Dual A₁/A₂A AR antagonism, oncology | Requires further PK/PD optimization |
Thiazolo[5,4-d]pyrimidines exhibit exceptional versatility in targeting G protein-coupled receptors (GPCRs), particularly adenosine receptors (ARs). Their planar structure facilitates π-π stacking within hydrophobic receptor pockets, while substituents at C5 (e.g., chloro) and C7 (e.g., methyl) fine-tune affinity and selectivity. Key applications include:
Structural modifications at C2, C5, and C7 are critical for GPCR selectivity. For instance, 2-amino groups form hydrogen bonds with Asn253 in A₂AR, while 7-methyl groups enhance membrane permeability [10]. This modularity enables rational design of dual-targeting agents.
Despite progress, significant challenges persist in developing clinically viable dual A₁/A₂A antagonists:
Table 2: Key Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Antagonists
Compound | A₁ AR Affinity (Ki, nM) | A₂A AR Affinity (Ki, nM) | Selectivity Ratio (A₂A/A₁) | Key Structural Features |
---|---|---|---|---|
Caffeine* | 8,000 | 12,000 | 1.5 | Xanthine core |
Istradefylline* | >10,000 | 2.2 | >4,545 | Triazolotriazine |
1,2,4-Triazole derivative (C9) [1] | 32.4 (pKi=7.49) | 72.4 (pKi=7.16) | 2.2 | 1,2,4-Triazole substituent |
Pyrazolo[3,4-d]pyrimidin-6-amine (11o) [8] | 55.0 | 13.3 | 0.24 | 3-Cyanophenyl, CF₃-benzyl |
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine [9] [10] | Undisclosed | Undisclosed | — | C5-Cl, C7-CH₃, C2-NH₂ |
*Included for reference
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: